molecular formula C12H13NO B11906904 5-Methoxy-2,8-dimethylquinoline

5-Methoxy-2,8-dimethylquinoline

Cat. No.: B11906904
M. Wt: 187.24 g/mol
InChI Key: HSTDUUIQCVOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2,8-dimethylquinoline ( 1934605-26-1) is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its wide range of biological properties and pharmacological applications . Researchers value this methoxy- and methyl-substituted quinoline derivative as a key intermediate and building block in the discovery and development of novel therapeutic agents. The quinoline core is recognized for its significance in anticancer research. For instance, studies on structurally similar compounds, such as 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline, have demonstrated potent cytotoxic activity against human colorectal cancer cells (HCT116 and Caco-2) by inhibiting proliferation, inducing cell cycle arrest in the G2/M phase, and promoting apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway . Furthermore, substituted quinolines have been identified as a novel class of noncovalent, nonpeptidic proteasome inhibitors, modulating the chymotryptic-like activity of the human 20S proteasome, which represents a promising target in oncology . Beyond oncology, the quinoline framework is extensively explored for antiparasitic applications. Substituted quinolines have shown promising activity against parasitic diseases such as leishmaniasis, highlighting the scaffold's versatility in infectious disease research . This product, this compound, is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-2,8-dimethylquinoline

InChI

InChI=1S/C12H13NO/c1-8-4-7-11(14-3)10-6-5-9(2)13-12(8)10/h4-7H,1-3H3

InChI Key

HSTDUUIQCVOQEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)OC)C=CC(=N2)C

Origin of Product

United States

Synthetic Strategies and Methodologies for 5 Methoxy 2,8 Dimethylquinoline

Historical and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline ring system has been a subject of extensive research for over a century. organicreactions.org Methodologies have evolved from classical, often harsh, reaction conditions to more sophisticated and environmentally benign modern techniques. tandfonline.com

Classical Quinoline Annulation Reactions

The foundational methods for quinoline synthesis were largely established in the late 19th century. organicreactions.org These reactions, while historically significant, often require strong acids, high temperatures, and potent oxidizing agents. nih.govresearchgate.net

Skraup Synthesis : This is one of the oldest and most well-known methods for quinoline synthesis, first reported by Zdenko Hans Skraup in 1880. wikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction can be notoriously vigorous, though the addition of ferrous sulfate (B86663) can moderate it. wikipedia.org A key intermediate in this process is acrolein, formed by the dehydration of glycerol in the presence of sulfuric acid. This method is versatile and can be adapted to produce substituted quinolines by using substituted anilines or derivatives of acrolein. organicreactions.org

Doebner-von Miller Reaction : This reaction is considered a modification of the Skraup synthesis and is a highly versatile method for producing a wide range of quinoline derivatives. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The α,β-unsaturated carbonyl component can even be generated in situ from aldehydes or ketones via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org The mechanism is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway. wikipedia.orgsigmaaldrich.cn

Combes Synthesis : First described in 1888, the Combes synthesis is distinct in its use of a β-diketone as a reactant with an aniline. drugfuture.comwikipedia.org The process involves the condensation of a primary arylamine with a β-diketone to form an enamine intermediate (a Schiff base), which is then subjected to acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. wikipedia.orgyoutube.com Polyphosphoric acid (PPA) is often used as the catalyst and dehydrating agent. wikipedia.org

Friedländer Synthesis : Discovered by Paul Friedländer in 1882, this method provides a straightforward route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). organicreactions.orgwikipedia.orgjk-sci.com The reaction is a condensation followed by a cyclodehydration, which can be catalyzed by either acids or bases. organicreactions.orgorganic-chemistry.org Its operational simplicity and the ready availability of starting materials make it a valuable tool in heterocyclic chemistry. jk-sci.com

Classical SynthesisKey ReactantsTypical Catalyst/ConditionsPrimary Product Type
Skraup SynthesisAniline, Glycerol, Oxidizing AgentH₂SO₄, HeatUnsubstituted or Substituted Quinolines
Doebner-von Miller ReactionAniline, α,β-Unsaturated CarbonylLewis or Brønsted Acids (e.g., HCl, SnCl₄)Substituted Quinolines
Combes SynthesisAniline, β-DiketoneH₂SO₄ or Polyphosphoric Acid (PPA)2,4-Disubstituted Quinolines
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene groupAcid or Base Catalysis (e.g., NaOH, TFA)Polysubstituted Quinolines

Modern Catalyst-Mediated and Green Chemistry Methods

While classical methods are robust, their drawbacks, such as harsh conditions, poor yields in some cases, and the use of hazardous reagents, have driven the development of more efficient and sustainable alternatives. tandfonline.comnih.govnih.gov Modern approaches prioritize milder reaction conditions, higher yields, and adherence to the principles of green chemistry. researchgate.netijpsjournal.com

Key advancements include:

Catalyst Development : The use of novel catalysts is a major focus. Transition metal complexes, particularly those based on palladium and copper, are effective in facilitating cross-coupling and cyclization reactions for quinoline synthesis. numberanalytics.com Heterogeneous catalysts, such as silica-supported acids (e.g., Amberlyst-15) and various nanocatalysts, are gaining prominence. nih.govnih.gov These offer advantages like easy separation, recyclability, and reduced waste. nih.govnumberanalytics.com For instance, nanocatalysts have been successfully employed in Friedländer-type syntheses, leading to high yields under milder conditions. nih.gov

Green Solvents and Conditions : There is a significant shift towards using environmentally benign solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. numberanalytics.com Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields in significantly shorter times compared to conventional heating. actascientific.comtandfonline.com For example, microwave-assisted Skraup and Friedländer reactions have been reported with improved efficiency. tandfonline.com

Atom Economy : Modern methods aim to maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. ijpsjournal.com This includes the development of one-pot, multicomponent reactions where several steps are combined without isolating intermediates, saving time, resources, and reducing waste. tandfonline.com

Precursor Design and Retrosynthetic Analysis for 5-Methoxy-2,8-dimethylquinoline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. actascientific.com For this compound, a logical disconnection strategy points towards the Doebner-von Miller reaction, which is well-suited for this substitution pattern.

The primary disconnection breaks the quinoline ring, separating it into an aniline component and a four-carbon fragment that will form part of the pyridine (B92270) ring.

Aniline Precursor : The analysis identifies 3-Methoxy-2-methylaniline as the key aniline precursor. The positions of the methoxy (B1213986) (position 5 in the final quinoline) and methyl (position 8 in the final quinoline) groups on this aniline dictate their final location in the target molecule.

Carbonyl Precursor : The remaining part of the quinoline, specifically the C2-methyl group and the C3 and C4 carbons, can be derived from an α,β-unsaturated aldehyde. Crotonaldehyde (B89634) (But-2-enal) is the ideal precursor for this fragment. In a Doebner-von Miller reaction, crotonaldehyde will react with the aniline to form the quinoline ring with a methyl group at the 2-position.

This retrosynthetic approach simplifies the synthesis to a single, well-established cyclization reaction between two key intermediates.

Detailed Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the forward synthesis of this compound is most effectively achieved via a Doebner-von Miller reaction.

Stepwise Synthesis from Substituted Aniline Intermediates

The synthesis commences with the reaction of the specifically substituted aniline, 3-Methoxy-2-methylaniline, with crotonaldehyde under acidic conditions.

Reaction Scheme:

The core of the synthesis is the acid-catalyzed reaction between 3-Methoxy-2-methylaniline and crotonaldehyde.

Step 1: Michael Addition : The reaction initiates with a conjugate (Michael) addition of the amino group of 3-Methoxy-2-methylaniline to the β-carbon of crotonaldehyde. youtube.com

Step 2: Cyclization : The resulting intermediate undergoes an intramolecular electrophilic attack from the activated benzene (B151609) ring onto the carbonyl carbon, which has been protonated by the acid catalyst.

Step 3: Dehydration and Oxidation : The cyclized intermediate then undergoes dehydration to form a dihydroquinoline derivative. Subsequent oxidation, often facilitated by an oxidizing agent present in the reaction mixture or by air, leads to the aromatization of the newly formed ring, yielding the final product, this compound. youtube.com

This pathway is a classic example of how the Doebner-von Miller reaction can be applied to create specifically substituted quinolines from readily accessible starting materials. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Doebner-von Miller synthesis of this compound are highly dependent on the reaction conditions. The classical approach often suffers from side reactions and harsh conditions, necessitating optimization for improved outcomes.

Key parameters for optimization include:

Catalyst : While strong mineral acids like hydrochloric acid or sulfuric acid are traditional catalysts, various Lewis acids such as tin tetrachloride or scandium(III) triflate have also been employed. wikipedia.org The choice and concentration of the acid catalyst are critical for promoting the cyclization and dehydration steps while minimizing polymerization or degradation of the starting materials.

Oxidizing Agent : In many Doebner-von Miller reactions, an oxidizing agent is required to convert the intermediate dihydroquinoline to the final aromatic quinoline. youtube.com Arsenic acid was historically used, but safer alternatives are now preferred. wikipedia.org In some cases, one of the reactants or even air can serve as the oxidant.

Temperature and Reaction Time : These parameters must be carefully controlled. High temperatures can accelerate the reaction but may also lead to the formation of unwanted byproducts and tar. youtube.com Finding the optimal temperature profile is crucial for maximizing the yield of the desired product.

Solvent : The choice of solvent can influence the solubility of reactants and intermediates and affect the reaction rate. While some reactions are run neat, others may benefit from a high-boiling point solvent. Green chemistry approaches favor the use of water or recyclable ionic liquids.

ParameterInfluence on SynthesisOptimization Goal
Catalyst Choice & ConcentrationAffects the rate of cyclization and dehydration. Incorrect choice can lead to side reactions.Select a catalyst (e.g., HCl, H₂SO₄, Lewis acids) that provides high conversion with minimal byproduct formation.
TemperatureControls reaction rate. Too high can cause polymerization/tarring; too low can result in an incomplete reaction.Identify the lowest effective temperature to achieve a good yield in a reasonable timeframe.
Reactant RatioThe molar ratio of aniline to the carbonyl compound can affect the reaction pathway and yield.Determine the optimal stoichiometry to maximize the consumption of the limiting reagent into the desired product.
Oxidizing AgentEssential for the final aromatization step from the dihydroquinoline intermediate.Use a mild and efficient oxidant that does not degrade the product. Air oxidation is a green alternative if feasible.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound involves strategic modifications to its core structure. These modifications are primarily aimed at exploring the structure-activity relationships for various applications by altering the electronic and steric properties of the molecule. The main strategies involve either modification of the quinoline ring itself or the introduction of a wide array of substituents at various positions.

Modification at the Quinoline Ring System

Modifications to the fundamental quinoline ring system of this compound can be achieved through several synthetic routes. These alterations can include the introduction of additional substituents onto the aromatic core or variations in the saturation of the heterocyclic ring.

One common approach involves the electrophilic substitution on the quinoline nucleus. For instance, nitration of methoxy-substituted quinolines can be performed to introduce a nitro group. The synthesis of 5-Nitro-8-methoxyquinoline from 8-methoxyquinoline (B1362559) is an example of such a modification. researchgate.net Halogenation, particularly bromination, is another key method for modifying the quinoline ring. researchgate.netnih.gov The direct bromination of quinoline and its derivatives can yield mono- or di-bromo compounds, which then serve as versatile intermediates for further derivatization. researchgate.net

Another strategy involves the synthesis of quinoline derivatives with multiple methoxy groups. By starting with appropriately substituted anilines, quinolines with dimethoxy or trimethoxy patterns can be prepared. mdpi.com For example, the synthesis of 5,6-dimethoxy, 5,7-dimethoxy, and 5,8-dimethoxy quinoline derivatives has been reported, showcasing the ability to systematically alter the oxygenation pattern on the benzene portion of the quinoline ring. mdpi.com

The following table summarizes representative modifications at the quinoline ring system, starting from related quinoline precursors.

Starting MaterialReagents/ConditionsProductModification Type
8-Hydroxyquinoline (B1678124)Methylating agent8-MethoxyquinolineO-methylation
8-MethoxyquinolineNitrating agent5-Nitro-8-methoxyquinolineNitration
8-HydroxyquinolineBromine5,7-Dibromo-8-hydroxyquinolineBromination
2-Bromo-5-methoxyaniline, Malonic acidPOCl₃, then n-BuLi, CH₃OH2,4-Dichloro-5-methoxyquinoline (B1492930)Ring formation and functionalization

Introduction of Diverse Substituents for Structural Diversification

The introduction of a wide range of substituents onto the this compound scaffold is a primary strategy for creating a diverse library of analogues. These substituents can be introduced at various positions, most notably at the 2-, 4-, and 8-positions, leveraging the reactivity of the quinoline ring.

A powerful method for diversification is the nucleophilic aromatic substitution on halo-substituted quinolines. For instance, 2,4-dichloro-5-methoxyquinoline can be selectively reacted with various primary and secondary amines at the 4-position. mdpi.com Subsequent substitution at the 2-position allows for the introduction of a second, different substituent. This stepwise approach enables the synthesis of a wide array of amino-substituted quinolines. mdpi.com

The methyl groups at the C2 and C8 positions of the quinoline ring are also prime targets for functionalization. researchgate.net Modern synthetic methods, such as transition metal-catalyzed C(sp³)–H activation, allow for the direct arylation of the 8-methyl group. researchgate.net This provides a direct route to 8-benzyl quinoline derivatives. Similarly, the 2-methyl group can be functionalized through various C-H activation protocols. researchgate.net

Furthermore, bromo-substituted quinolines are key intermediates for introducing a variety of functional groups through cross-coupling reactions or other transformations. Brominated quinolines can be converted to their corresponding cyano, methoxy, phenyl, and amino derivatives, significantly expanding the structural diversity of the resulting compounds. researchgate.net

The table below illustrates the introduction of diverse substituents on the quinoline core.

PrecursorReagents/ConditionsSubstituent IntroducedPosition of Introduction
2,4-Dichloro-5-methoxyquinolineVarious primary/secondary amines, TFAAmino groups4-position
4-Amino-2-chloro-5-methoxyquinoline1-Methyl-1,4-diazepane1-Methyl-1,4-diazepan-1-yl2-position
8-MethylquinolineAryl boronic acids, [Cl₂Ru(p-cymene)]₂ catalystAryl groups8-methyl position (via C-H activation)
6,8-DibromoquinolineNitrating agentNitro group5-position

These synthetic strategies provide a robust toolbox for the generation of a vast number of analogues of this compound, each with unique structural features.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

The investigation sought to compile a detailed report structured around the compound's analytical profile. This included specific subsections for 1H and 13C NMR spectral analysis with proton and carbon assignments, the use of two-dimensional NMR techniques (COSY, HSQC, HMBC) for structural elucidation, vibrational mode assignments from IR spectroscopy, and mass spectrometry data.

While general information on the spectroscopic properties of the broader quinoline class of compounds is well-documented, applying this general knowledge to predict the precise spectral characteristics of this compound without experimental verification would be speculative. For instance, publications detailing the synthesis and analysis of various quinoline derivatives provide a foundational understanding of how different substituents affect the spectral readouts. nih.govsphinxsai.comresearchgate.net For example, studies on methoxy-substituted quinolines indicate the characteristic chemical shifts of the methoxy group's protons and carbon, typically around 3.9 ppm in ¹H NMR and 55-62 ppm in ¹³C NMR, with the exact value influenced by its position on the aromatic ring. rsc.orgnih.gov

Similarly, the mass spectrometry of quinoline derivatives has been explored, often showing characteristic fragmentation patterns involving the quinoline ring system. uni.lumdpi.com Infrared spectroscopy data for quinoline and its derivatives show characteristic peaks for C-H, C=C, C=N, and C-O stretching and bending vibrations, which are fundamental for functional group identification. mdpi.com

However, the specific substitution pattern of a methoxy group at the 5-position and methyl groups at the 2- and 8-positions on the quinoline core creates a unique electronic and steric environment. This uniqueness means that direct, experimentally-derived data for this compound is essential for an accurate and authoritative scientific article as requested. Searches for the synthesis of this specific compound, which would typically include its full characterization, did not yield relevant results. sphinxsai.comresearchgate.net Likewise, chemical compound databases did not provide a complete spectroscopic profile for this molecule.

Spectroscopic and Structural Characterization of 5 Methoxy 2,8 Dimethylquinoline

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. For 5-Methoxy-2,8-dimethylquinoline, with a chemical formula of C₁₂H₁₃NO, the expected exact mass can be calculated.

Table 1: Calculated Exact Mass for this compound

Ion SpeciesCalculated Exact Mass (m/z)
[M+H]⁺188.1070
[M]⁺˙187.0997

This data is theoretical and requires experimental verification.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides valuable information for confirming the structure of a compound. Based on studies of similar methoxy-substituted quinoline (B57606) and isoquinoline (B145761) alkaloids, a predictable fragmentation behavior for this compound can be proposed. A common fragmentation pathway involves the initial loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the elimination of a molecule of carbon monoxide (CO).

Table 2: Predicted Major Fragmentation Ions for this compound

Fragment IonProposed Structure/Loss
[M-CH₃]⁺Loss of a methyl radical from the methoxy group
[M-CH₃-CO]⁺Subsequent loss of a carbon monoxide molecule

This predicted fragmentation is based on the behavior of related compounds and would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the quinoline chromophore. The electronic transitions are primarily of the π → π* type, arising from the conjugated aromatic system. Studies on various quinoline derivatives have shown that their absorption spectra typically fall within the range of 280 to 510 nm. The presence of the methoxy and dimethyl substituents on the quinoline ring will influence the position and intensity of these absorption maxima (λmax).

Table 3: Expected UV-Vis Absorption Characteristics for this compound

Electronic TransitionExpected Wavelength Range (nm)Chromophore
π → π*280 - 350Quinoline ring system

Specific λmax values and molar absorptivity coefficients would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As no experimental crystal structure data for this compound is currently available, this section discusses the anticipated molecular geometry, bond parameters, and intermolecular interactions based on the known crystal structures of related substituted quinolines.

Molecular Geometry and Bond Parameters

The quinoline core of the molecule is expected to be largely planar. The methoxy group at the 5-position and the methyl groups at the 2- and 8-positions will have specific orientations relative to the quinoline plane. The bond lengths and angles within the quinoline ring system are anticipated to be consistent with those of other quinoline derivatives.

Crystal Packing and Intermolecular Interactions

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no specific published computational or theoretical studies available for the compound This compound .

Therefore, the generation of a detailed article with specific research findings, data tables, and in-depth analysis for the requested sections—including Density Functional Theory (DFT) calculations, ab initio methods, molecular orbital analysis (HOMO/LUMO), molecular electrostatic potential (MEP) surfaces, and spectroscopic property predictions—is not possible at this time.

The provided outline requires detailed, scientifically accurate data that can only be obtained through original research performing these complex calculations on the specific molecule . While computational studies exist for other quinoline derivatives nih.govnih.gov, the results are not transferable to this compound, as minor changes in molecular structure (such as the position and type of substituent groups) can significantly alter the electronic and chemical properties of a compound.

General methodologies for the requested analyses are well-established in the field of computational chemistry. nih.govpeerj.comcyu.fr However, without specific application to this compound, any discussion would remain purely hypothetical and would not constitute the "detailed research findings" required by the prompt.

Future research initiatives would be needed to perform the quantum chemical calculations necessary to produce the data required for the outlined article.

Computational and Theoretical Investigations of 5 Methoxy 2,8 Dimethylquinoline

Spectroscopic Property Prediction and Validation

Simulated NMR, IR, and UV-Vis Spectra

Theoretical simulations are instrumental in predicting the spectral characteristics of a molecule. These calculations are typically performed in the gas phase or by incorporating solvent models to more closely mimic experimental conditions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations, commonly performed with the B3LYP functional, are a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.za The resulting theoretical data provides a basis for assigning signals in experimentally obtained spectra. For 5-Methoxy-2,8-dimethylquinoline, theoretical calculations would yield specific chemical shifts for each unique proton and carbon atom in the structure.

Illustrative Simulated ¹³C and ¹H NMR Data for a Quinoline (B57606) Derivative

Atom PositionCalculated ¹³C Shift (ppm)Calculated ¹H Shift (ppm)
C2-CH₃~24.5~2.6
C3~122.0~7.2
C4~135.8~8.0
C5-OCH₃~56.1~4.0
C5~155.0-
C6~105.0~6.8
C7~130.0~7.4
C8-CH₃~18.0~2.5
C8a~147.0-

Note: Data is illustrative for a substituted quinoline system and not specific to this compound.

Infrared (IR) Spectra: Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule. These calculations predict the frequencies and intensities of vibrational modes, such as C-H stretching, C=C and C=N ring vibrations, and the characteristic vibrations of the methoxy (B1213986) and methyl substituents. chemrxiv.orgchemrxiv.org DFT methods are highly effective for these simulations, and the results are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.net

Illustrative Simulated IR Data for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the quinoline ring
Aliphatic C-H Stretch3000-2850Asymmetric and symmetric stretching of methyl groups
C=C / C=N Stretch1620-1500Ring stretching vibrations of the quinoline core
C-O-C Stretch1275-1200Asymmetric stretching of the methoxy group
C-H Bend1465-1370Bending vibrations of methyl groups

Note: Data is illustrative and represents typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra. researchgate.netyoutube.com These calculations determine the energies of electronic transitions from occupied to unoccupied molecular orbitals. chemrxiv.org The output includes the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. physchemres.org For this compound, simulations would predict the π-π* transitions characteristic of the conjugated quinoline system.

Illustrative Simulated UV-Vis Data for a Quinoline Derivative

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~320~0.15HOMO → LUMO
S₀ → S₂~285~0.25HOMO-1 → LUMO
S₀ → S₃~270~0.40HOMO → LUMO+1

Note: Data is illustrative for a substituted quinoline system. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital.

Comparison with Experimental Data and Refinement of Assignments

A critical step in computational studies is the correlation of simulated data with experimental results. This comparison serves to validate the chosen theoretical model and aids in the unambiguous assignment of experimental signals. researchgate.net

For NMR, calculated chemical shifts are plotted against experimental values. A high linear correlation coefficient indicates that the computational method accurately reproduces the electronic environment around the nuclei. Discrepancies can often be resolved by considering solvent effects or by refining the molecular geometry used in the calculation. scielo.org.za

In IR spectroscopy, calculated vibrational frequencies are typically scaled to improve agreement with experimental spectra. researchgate.net This process allows for the confident assignment of complex spectral regions where bands may overlap, such as the fingerprint region. mdpi.com The comparison between the patterns of the simulated and experimental spectra is crucial for confirming the identity and structure of the synthesized compound. researchgate.net

For UV-Vis spectra, the calculated λmax values from TD-DFT are compared with the absorption maxima observed experimentally. physchemres.org While TD-DFT can sometimes overestimate or underestimate absorption energies, the trends are generally reliable. Comparing theoretical and experimental spectra in different solvents can also help elucidate the nature of the electronic transitions and the effect of solvent polarity. researchgate.net

Reaction Mechanism Studies

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the study of transient species and energy profiles that are difficult or impossible to observe experimentally.

Transition State Analysis for Key Synthetic Steps

The synthesis of substituted quinolines often involves key steps such as electrophilic substitution, nucleophilic substitution, or cyclization reactions. Transition state (TS) theory can be used to model these steps. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy (energy barrier) for a given reaction.

This analysis is crucial for:

Understanding Reaction Pathways: Computational analysis can compare different possible mechanisms (e.g., concerted vs. stepwise) to determine the most energetically favorable route.

Rationalizing Substituent Effects: Theoretical models can explain how the methoxy and dimethyl groups on the quinoline ring influence the activation energies of synthetic steps, either by stabilizing or destabilizing the transition state through electronic or steric effects.

Reactivity Predictions Based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. youtube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is susceptible to attack by electrophiles (electron-seeking species). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). For this compound, the electron-donating methoxy and methyl groups are expected to raise the energy of the HOMO and concentrate its density on the quinoline ring, particularly at positions ortho and para to the activating groups.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to attack by nucleophiles (nucleus-seeking species). The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). The LUMO is typically distributed across the π-system of the quinoline ring.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Analysis of the FMOs for this compound would allow for predictions about its regioselectivity in various reactions.

Predicted Reactivity Based on FMO Analysis

Reaction TypePredicted Reactive Site(s)Governing OrbitalRationale
Electrophilic AttackElectron-rich positions on the benzene (B151609) ring (C6, C7)HOMOSites with the highest HOMO density are most likely to react with electrophiles.
Nucleophilic AttackElectron-deficient positions on the pyridine (B92270) ring (C4)LUMOSites with the highest LUMO density are the most favorable for attack by nucleophiles.

Table of Compounds Mentioned

Compound Name
This compound

Exploration of Biological Activities of 5 Methoxy 2,8 Dimethylquinoline and Its Derivatives

In Vitro Biological Screening Paradigms

In vitro evaluations have uncovered the diverse pharmacological potential of 5-methoxy-2,8-dimethylquinoline and its structural analogs. These laboratory-based studies are fundamental in identifying and characterizing the biological effects of these compounds at a molecular and cellular level.

Enzyme Inhibition Studies

The quinoline (B57606) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of enzymes. acs.org Derivatives of 5-methoxyquinoline (B23529) have been specifically identified as potent inhibitors of several key enzymes.

One significant area of research has been the inhibition of histone methyltransferases. A series of 5-methoxyquinoline derivatives were synthesized and evaluated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), an enzyme often over-expressed in various cancers. mdpi.comnih.gov Structure-activity relationship (SAR) studies identified compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), which demonstrated an IC₅₀ value of 1.2 μM against EZH2. mdpi.comnih.gov This compound showed high selectivity for EZH2 over other protein methyltransferases such as SMYD3, G9a, and PRMT1. mdpi.com

Quinoline derivatives have also been explored as inhibitors of enzymes implicated in metabolic diseases. acs.org While specific data on this compound is limited in this area, related quinoline-based hydrazone derivatives have shown promise as inhibitors of α-amylase, α-glucosidase, and aldose reductase, enzymes targeted in diabetes management. acs.org

Furthermore, the broader family of substituted quinolines has demonstrated effective inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.gov Studies have reported Kᵢ values ranging from 5.51 to 155.22 nM for AChE, 46.04 to 956.82 nM for hCA I, and 54.95 to 976.93 nM for hCA II, highlighting the potential of the quinoline core in designing potent enzyme inhibitors. nih.gov Quinoline-based compounds have also been shown to inhibit enzymes that interact with DNA, such as DNA methyltransferases (e.g., human DNMT1) and polymerases, by intercalating into the DNA substrate. biorxiv.orgnih.gov

Table 1: Enzyme Inhibition by Methoxyquinoline Derivatives
CompoundTarget EnzymeInhibition Value (IC₅₀/Kᵢ)Reference
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k)EZH2IC₅₀ = 1.2 μM mdpi.comnih.gov
Substituted QuinolinesAcetylcholinesterase (AChE)Kᵢ = 5.51 - 155.22 nM nih.gov
Substituted QuinolinesHuman Carbonic Anhydrase I (hCA I)Kᵢ = 46.04 - 956.82 nM nih.gov
Substituted QuinolinesHuman Carbonic Anhydrase II (hCA II)Kᵢ = 54.95 - 976.93 nM nih.gov

Receptor Binding Assays

The ability of methoxy-methyl-quinoline derivatives to bind to specific biological receptors has been a key area of investigation, particularly in the context of cancer and neurology.

A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were developed as potential modulators of the orphan nuclear receptor Nur77, a target in cancer therapy. nih.gov The lead candidate from this series, compound 10g , was identified as a strong Nur77 binder with a dissociation constant (Kᴅ) of 3.58 ± 0.16 μM. nih.gov

In the field of neuropharmacology, quinoline derivatives have been assessed for their affinity to serotonin (B10506) receptors. Radioligand binding assays on a series of quinolinecarboxylic acid amides revealed high affinity for the 5-HT₃ receptor, with one derivative showing a Kᵢ value of 9.9 nM and selectivity over 5-HT₄ and D₂ receptors. nih.gov These findings suggest that the quinoline structure is a viable scaffold for developing receptor-specific ligands. nih.gov

Additionally, the quinoline scaffold is present in molecules designed to inhibit key receptor tyrosine kinases involved in cancer progression, such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). mdpi.com Molecular modeling has indicated that the quinoline ring can form crucial π-π stacking interactions with tyrosine residues in the receptor's active site, and the quinoline nitrogen can form hydrogen bonds, stabilizing the ligand-protein complex. mdpi.com

Table 2: Receptor Binding Affinity of Methoxyquinoline Derivatives
CompoundTarget ReceptorBinding Affinity (Kᴅ/Kᵢ)Reference
Compound 10gNur77Kᴅ = 3.58 ± 0.16 μM nih.gov
Quinolinecarboxylic acid amide derivative 55-HT₃Kᵢ = 9.9 nM nih.gov

Cellular Pathway Modulation

Derivatives of this compound have demonstrated the ability to modulate critical cellular signaling pathways, often leading to anti-cancer effects.

A significant body of research focuses on MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline), a close structural analog. Studies have shown that MMNC exerts its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently over-activated in cancers like colorectal cancer. nih.govmdpi.comnih.gov Treatment of colorectal cancer cells with MMNC resulted in cell cycle arrest at the G2/M phase, a decrease in mitochondrial membrane potential, and the induction of apoptosis. nih.govmdpi.comnih.govmpu.edu.mo

Similarly, compound 10g , a derivative of 8-methoxy-2-methylquinoline (B1296761), was found to up-regulate the expression of the Nur77 protein and mediate its translocation to induce apoptosis in hepatocellular carcinoma cells. nih.gov The mechanism involves Nur77-dependent autophagy and endoplasmic reticulum stress, which act as upstream triggers for apoptosis. nih.gov

Other quinoline derivatives have been shown to elicit a DNA damage response through the activation of the p53 tumor suppressor protein. biorxiv.orgnih.gov Furthermore, certain indole-isatin hybrids, which can be considered related structures, were found to cause a lengthening of the G1 phase of the cell cycle and significantly decrease the levels of phosphorylated retinoblastoma (Rb) protein, a key regulator of cell cycle progression. nih.govresearchgate.net

Antiproliferative Activity against Cancer Cell Lines

The potential of methoxyquinoline derivatives as anti-cancer agents has been extensively evaluated against a variety of human cancer cell lines. These compounds have shown significant antiproliferative and cytotoxic activity.

MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline) displayed potent and selective cytotoxicity. It was particularly effective against colorectal cancer cell lines HCT116 (IC₅₀ = 0.33 μM) and Caco-2 (IC₅₀ = 0.51 μM). nih.govmdpi.com It also showed activity against other cancer cell lines, including AGS (gastric), PANC-1 (pancreatic), and SMMC-7721 (liver), albeit at higher concentrations. mdpi.com

Compound 10g , the Nur77-binding 8-methoxy-2-methylquinoline derivative, exhibited broad-spectrum antiproliferative activity against all tested hepatoma cell lines, with IC₅₀ values below 2.0 μM, while showing low toxicity to normal liver cells. nih.gov

The EZH2 inhibitor, 5k (a 5-methoxyquinoline derivative), also demonstrated good cellular potency against HCT15 colon cancer cells (IC₅₀ = 5.6 μM) and MDA-MB-231 breast cancer cells (IC₅₀ = 2.45 μM). nih.gov

Interestingly, the position of the methoxy (B1213986) group and other substituents plays a critical role in the biological activity. In a study of quinoline-5-sulfonamide (B3425427) derivatives, the 8-hydroxy versions showed potent anticancer activity, whereas methylation of the phenolic group to form the 8-methoxy derivatives resulted in a significant loss of activity. nih.gov This highlights the nuanced structure-activity relationships within this class of compounds.

Table 3: Antiproliferative Activity of Methoxyquinoline Derivatives
CompoundCancer Cell LineActivity (IC₅₀)Reference
MMNC (8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline)HCT116 (Colorectal)0.33 μM nih.govmdpi.com
Caco-2 (Colorectal)0.51 μM mdpi.com
AGS (Gastric)3.6 μM mdpi.com
SMMC-7721 (Liver)9.7 μM mdpi.com
PANC-1 (Pancreatic)18.4 μM mdpi.com
Compound 10gHepatoma cells< 2.0 μM nih.gov
Compound 5kHCT15 (Colon)5.6 μM nih.gov
MDA-MB-231 (Breast)2.45 μM nih.gov

Antimicrobial Spectrum Analysis

The quinoline core is a well-established pharmacophore in antimicrobial agents. However, research into the specific antimicrobial properties of this compound and its close derivatives has yielded mixed results, often underscoring the critical influence of specific functional groups.

A study screening substituted quinolines found selective antimicrobial activities against both Gram-positive and Gram-negative pathogenic bacteria, with Minimum Inhibitory Concentration (MIC) values in the range of 62.50-250 μg/ml. nih.gov

In a direct comparison of 8-hydroxyquinoline-5-sulfonamides and their 8-methoxy counterparts, only the 8-hydroxy derivatives demonstrated significant biological activity. nih.gov Specifically, the 8-methoxy derivatives were inactive against the tested bacterial strains, which included methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the free phenolic group at the 8-position is crucial for the antimicrobial action in this particular series, and its replacement with a methoxy group abrogates the activity. nih.gov

Broader studies on related heterocyclic systems continue to show promise. For instance, 5,8-quinazolinedione (B1202752) derivatives have exhibited potent in vitro antifungal activities against Candida species and Aspergillus niger. nih.gov Similarly, various other alkaloid derivatives are known to possess a wide spectrum of antibacterial and antifungal properties. mdpi.com

In Silico (Computational) Biological Evaluation

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. Several in silico studies have been performed on quinoline derivatives to elucidate their binding modes and guide the design of more potent compounds.

Molecular docking was used to explore the binding mode of the EZH2 inhibitor 5k within the SET domain of the enzyme, providing a structural basis for its inhibitory activity. mdpi.comnih.gov Similarly, the potential interaction between MMNC and Cyclin-Dependent Kinase 1 (CDK1) was investigated through docking, suggesting a possible target for its cell cycle effects. nih.gov

In other studies, docking simulations of quinoline derivatives into the active sites of HIV reverse transcriptase, acetylcholinesterase, and carbonic anhydrases have helped to explain their inhibitory profiles. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., LYS 101 in HIV-RT) and hydrophobic interactions that stabilize the complex. nih.gov For instance, docking of various derivatives into the c-Met receptor kinase highlighted the importance of π-π stacking between the quinoline ring and Tyr¹¹⁵⁹ and a hydrogen bond between the quinoline nitrogen and Met¹¹⁶⁰. mdpi.com

These computational approaches not only support experimental findings but also enable the rational design and optimization of new quinoline-based therapeutic agents by predicting their binding affinities and pharmacokinetic properties. figshare.comphyschemres.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is extensively used to understand the binding mode of ligands within the active site of a protein, providing insights into the intermolecular interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

In a study on 5-methoxyquinoline derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer, molecular docking was employed to elucidate the binding mode of the most potent compound, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (Compound 5k) . mdpi.com Since the crystal structure of EZH2 had missing residues in the active site, a homology model was constructed to perform the docking studies. mdpi.com

The docking results for Compound 5k revealed key interactions within the EZH2 binding pocket. The 5-methoxy group on the quinoline ring was identified as being potentially important for the compound's potency. mdpi.com The interactions observed in the docking pose help to explain the structure-activity relationships (SAR) determined from biological testing. mdpi.com For instance, derivatives with substitutions at other positions on the quinoline ring showed decreased activity, underscoring the significance of the 5-methoxy group. mdpi.com

The binding affinity and interactions of a ligand with its target protein are crucial for its biological activity. The table below summarizes the docking results for a representative 5-methoxyquinoline derivative against its biological target.

Compound NameTarget ProteinDocking Score (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amineEZH2Not explicitly statedNot explicitly detailed in the sourceHydrogen bonds, Hydrophobic interactions

Note: The specific docking score for compound 5k was not provided in the reference material, but its binding mode was analyzed to be significant. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. nih.gov This model then serves as a 3D query to screen large compound libraries for novel molecules with the potential for similar activity. nih.gov

The process can be ligand-based, where the model is derived from a set of active molecules, or structure-based, where it is developed from the ligand-binding site of a target protein. nih.gov For quinoline derivatives, pharmacophore models have been successfully used to identify structural features crucial for their anticancer activity. mdpi.com For example, a study on quinoline-chalcone hybrids used pharmacophore modeling to design potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov

While a specific pharmacophore model for this compound is not available in the reviewed literature, a general workflow for its development would involve:

Selection of a training set: A group of structurally related quinoline derivatives with known biological activity against a specific target would be chosen.

Conformational analysis: Generating a set of possible 3D conformations for each molecule in the training set.

Feature mapping: Identifying common chemical features present in the active molecules.

Model generation and validation: Creating a hypothesis that maps the spatial arrangement of these features and validating its predictive power using a test set of molecules with known activities.

Such a model for this compound derivatives would highlight the critical placement of the methoxy group, the methyl groups, and the nitrogen atom of the quinoline core for optimal interaction with a biological target.

Molecular Dynamics Simulations to Investigate Binding Stability

Molecular dynamics (MD) simulations provide detailed insights into the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's binding pose and interactions evolve, thus confirming the stability of the docked conformation. mdpi.comresearchgate.net

Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms over time from a reference structure. A stable RMSD value suggests that the system has reached equilibrium and the protein-ligand complex is stable. nih.govgithub.io

Root-Mean-Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values highlight flexible regions of the protein or ligand, which can be important for binding. nih.govnih.govgithub.io

In studies of other quinoline derivatives, MD simulations have been crucial for validating docking results. For instance, a 100-nanosecond simulation of a quinoline-3-carboxamide (B1254982) derivative bound to ATM kinase showed that the protein-ligand complex remained stable throughout the simulation. mdpi.com The RMSD plot of the protein backbone leveled off, indicating conformational stability, and the analysis of ligand RMSD revealed stable interactions with key residues in the binding site. mdpi.com

The table below illustrates the type of data generated from an MD simulation study of a quinoline derivative, demonstrating how these simulations are used to confirm binding stability.

Simulation ParameterSystemAverage Value/ObservationInterpretation
RMSDProtein-Ligand ComplexStable trajectory after initial fluctuationThe ligand remains stably bound in the active site. nih.gov
RMSDLigandLow fluctuation within the binding pocketThe ligand maintains a consistent binding pose. mdpi.com
RMSFBinding Site ResiduesLow fluctuationKey interacting residues are stable and maintain contact with the ligand. nih.gov

While specific MD simulation data for this compound is not publicly available, the application of this technique would be essential to confirm the stability of its binding to a target like EZH2 and to refine the understanding of its interaction dynamics. mdpi.com

Structure Activity Relationship Sar Studies of 5 Methoxy 2,8 Dimethylquinoline Derivatives

Systematic Modification of Substituents and their Impact on Activity

The core principle of SAR studies involves the systematic modification of a lead compound's scaffold to observe the resulting changes in biological activity. For quinoline-based compounds, this often involves altering substituents at various positions on the quinoline (B57606) ring.

Research into 5-methoxyquinoline (B23529) derivatives as potential inhibitors of the enzyme Enhancer of Zeste Homologue 2 (EZH2) provides a clear example of this process. nih.gov In one study, scientists synthesized a series of compounds by modifying the substituents at the 2- and 4-positions of the 5-methoxyquinoline core. nih.gov The initial findings showed that the type of group at the 2-position was critical for activity. For instance, introducing a 1-methyl-1,4-diazepane group resulted in the most active compound at both the enzymatic and cellular levels within the initial series. nih.gov

Further modifications at the 4-position led to the discovery of a significantly more potent compound, which incorporated a 1-methylpiperidin-4-amine group. nih.gov This derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , displayed a more than 20-fold increase in bioactivity compared to the initial lead compound. nih.gov This highlights the impactful role of targeted substitutions in optimizing biological efficacy.

General SAR principles for quinoline derivatives often show that:

Linker Groups: The nature of the linker between the quinoline core and other parts of the molecule is crucial. In some quinoxaline (B1680401) series, an NH-CO linker was found to increase activity, whereas aliphatic linkers diminished it. mdpi.com

Electronic Effects: The addition of electron-donating groups (e.g., -OCH3) or electron-withdrawing groups (e.g., -Cl, -F) can significantly alter a compound's potency and selectivity. mdpi.comnih.gov For example, in a series of PI3K inhibitors with a quinazolinone core, 5-halogen substituents improved potency and selectivity. nih.gov

Positional Isomerism: The position of a substituent is as important as its chemical nature. Studies on pyrimido[4,5-c]quinolin-1(2H)-ones showed that methoxy (B1213986) substitutions at different positions on an attached aryl ring led to significant variations in antimigratory activity. researchgate.net

Table 1: Impact of Substituent Modification on EZH2 Inhibition

CompoundSubstituent at C2-PositionSubstituent at C4-PositionRelative Activity (EZH2 IC50)
Lead Compound-Cl1-methylpiperidin-4-amineLow
Intermediate (5g)1-methyl-1,4-diazepane-ClModerate
Optimized (5k)1-methyl-1,4-diazepane1-methylpiperidin-4-amineHigh (IC50 = 1.2 µM) nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational approach to formalize the SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This allows for the prediction of activity for newly designed molecules, thereby streamlining the drug discovery process.

The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. nih.gov These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific structural fragments. scialert.net

3D Descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric, electronic, and geometric properties.

The goal is to choose descriptors that are relevant to the biological activity being studied. For instance, descriptors related to hydrophobicity (like LogP), electronic distribution (dipole moment), and molecular shape are commonly used.

Once descriptors are calculated for a series of compounds with known activities, a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). scialert.net

A typical QSAR model might take the form:

Log(Activity) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the value of a specific molecular descriptor and c is its calculated coefficient.

Validation is a critical step to ensure the model is robust and has predictive power. scialert.net Key statistical metrics include:

Correlation Coefficient (r²): Measures how well the model fits the data. Values closer to 1.0 indicate a better fit. scialert.net

Cross-validation Coefficient (q²): Assesses the predictive ability of the model. A high q² (e.g., > 0.8) suggests good predictive power. scialert.net

F-test and p-value: Determine the statistical significance of the model. scialert.net

Successful QSAR models for cytotoxic acridone (B373769) analogs, which share structural similarities with quinolines, have been developed that can explain over 80% of the variance in biological activity. scialert.net

Table 2: Conceptual Framework of a QSAR Model

ComponentDescriptionExample
Dependent VariableThe biological activity being modeled.IC50 or Log(1/IC50)
Independent VariablesNumerical molecular descriptors.Molecular Weight, LogP, Dipole Moment
Mathematical MethodAlgorithm used to create the relationship.Multiple Linear Regression (MLR)
Validation MetricsStatistical tests to confirm model quality.r², q², F-test scialert.net

Identification of Key Pharmacophoric Features

A pharmacophore is the specific three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with its biological target and trigger a response. Identifying these features is crucial for designing new, effective compounds.

For quinoline-based derivatives, key pharmacophoric features often include:

Aromatic Rings: The quinoline core itself often acts as a hydrophobic scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket. acs.org

Hydrogen Bond Donors/Acceptors: Nitrogen atoms within the quinoline ring and heteroatoms in substituents (e.g., in amide or amine groups) frequently serve as critical hydrogen bond acceptors or donors, anchoring the molecule to the target protein. acs.org The imine group (C=N) found in related hydrazone derivatives is noted for its ability to participate in hydrogen bonding. acs.org

Hydrophobic Groups: Alkyl groups, such as the methyl groups at the 2- and 8-positions of the parent compound, contribute to hydrophobic interactions, which can enhance binding affinity.

Defined Spatial Geometry: The relative positions of these features are paramount. Computational docking studies are often employed to visualize how a molecule fits into its target's active site, revealing the optimal geometry for interaction. mdpi.com

Elucidation of Structural Determinants for Selectivity and Potency

While potency measures how strongly a drug binds to its intended target, selectivity refers to its ability to bind to that target in preference to others. High selectivity is desirable to minimize off-target effects. The structural features that govern these two properties are often subtly different.

Structural determinants for potency and selectivity in quinoline-like molecules are elucidated by comparing the effects of specific modifications across different biological targets. nih.gov For instance, in the development of PI3K inhibitors, which have highly similar ATP binding sites across different isoforms (α, β, γ, δ), minor structural changes can lead to major shifts in selectivity. nih.govresearchgate.net

Key findings include:

Halogen Substitution: The addition of a 5,8-dichloro substitution on a quinazolinone core dramatically increased selectivity for the PI3Kγ isoform compared to monochloro analogs. nih.gov

Accessing Non-Conserved Residues: Selectivity often arises from a molecule's ability to interact with non-conserved amino acid residues at the periphery of a binding site. Docking studies suggest that certain substitutions on the quinoline core may access these unique residues, thereby favoring one isoform over another. nih.gov

Conformational Rigidity: Introducing conformational constraints or bulky groups can lock a molecule into a specific shape that fits one target's binding site better than another's, thus enhancing selectivity.

The relationship is complex, and a structural rationale for observed differences in potency and selectivity is not always immediately apparent, emphasizing the intricate nature of molecular recognition. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on 5-Methoxy-2,8-dimethylquinoline

Specific research dedicated exclusively to this compound is limited in publicly available scientific literature. While its existence is noted in chemical databases, detailed studies on its synthesis, characterization, and biological activity are not extensively documented. nih.gov However, by examining research on analogous compounds, a hypothetical profile can be constructed. The quinoline (B57606) core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide array of pharmacological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.org

Derivatives of 5-methoxyquinoline (B23529) have been investigated as inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a target in cancer therapy. mdpi.com Similarly, compounds featuring the 8-methoxyquinoline (B1362559) skeleton have been synthesized and evaluated for herbicidal and antimicrobial activities. nnpub.orgresearchgate.net The presence of methyl groups, as seen in related structures like 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, can contribute to significant cytotoxic activity against cancer cell lines. nih.govnih.gov These findings collectively suggest that this compound is a compound of interest, meriting further investigation to determine its specific chemical and biological properties.

Unresolved Questions and Future Research Trajectories

The primary unresolved question is the definitive biological and chemical profile of this compound. Future research should embark on a foundational exploration of this compound.

Key research trajectories include:

Optimized Synthesis: Developing and reporting a high-yield, scalable, and efficient synthetic protocol. Classic quinoline synthesis methods like the Combes, Conrad-Limpach, or Friedländer reactions could be adapted for this purpose. rsc.org

Full Spectroscopic Characterization: Comprehensive analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is necessary to unambiguously confirm its structure and provide foundational data for future studies.

Biological Screening: A broad-based biological screening is a critical next step. Based on the activities of related quinolines, initial assays should focus on:

Anticancer Activity: Evaluating cytotoxicity against a panel of human cancer cell lines, such as those for colorectal cancer, breast cancer, and leukemia. nih.govresearchgate.net

Antimicrobial and Antifungal Activity: Testing against a range of pathogenic bacteria and fungi to explore its potential as an anti-infective agent. researchgate.netresearchgate.net

Antioxidant and Neuroprotective Potential: Assessing its ability to scavenge free radicals and inhibit enzymes relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanism of action, for instance, by identifying protein targets or key signaling pathways affected by the compound. nih.govnih.gov

Potential for Further Chemical Modification and Design of Novel Analogues

The structure of this compound offers several strategic points for chemical modification to generate novel analogues with potentially enhanced or new activities. The functional groups—methoxy (B1213986), methyl, and the quinoline ring itself—are all amenable to chemical transformation. nih.govrsc.org

Potential modifications include:

Modification of the Methoxy Group: The 5-methoxy group can be demethylated to a 5-hydroxy group. Hydroxyquinolines are known to be potent chelating agents and often exhibit strong biological activities. This hydroxyl group could then serve as a handle for further derivatization, such as etherification or esterification.

Functionalization of the Methyl Groups: The methyl groups at the C2 and C8 positions can be oxidized to aldehydes or carboxylic acids. researchgate.net These functionalized positions can then be used to form hybrids by coupling with other pharmacologically active moieties, such as benzimidazoles or hydrazones, a strategy known to enhance bioactivity. nih.govresearchgate.net

C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of the quinoline ring's C-H bonds. rsc.org This would enable the introduction of various substituents (e.g., halogens, amines, alkyl chains) at other positions on the heterocyclic ring system, rapidly expanding the chemical diversity of analogues for structure-activity relationship (SAR) studies. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 5-Methoxy-2,8-dimethylquinoline, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis of quinoline derivatives often employs Friedländer condensation or cyclization of substituted precursors (e.g., substituted anilines with ketones). For this compound:

  • Key Steps : Cyclization of 2-methyl-5-methoxyaniline with a β-keto ester under acidic conditions.
  • Optimization : Adjust reaction time (8–12 hours) and temperature (80–100°C) to balance yield and purity. Use ethanol or dichloromethane as solvents for better solubility .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer:

  • NMR Analysis :
    • ¹H NMR : Look for methoxy protons (δ 3.8–4.0 ppm) and methyl groups (δ 2.5–2.7 ppm). Aromatic protons show splitting patterns consistent with substitution at positions 2, 5, and 8 .
    • ¹³C NMR : Methoxy carbons appear at δ 55–60 ppm; methyl carbons at δ 20–25 ppm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 201.1 (calculated for C₁₂H₁₃NO). Fragmentation patterns should align with quinoline core loss (e.g., loss of –CH₃ or –OCH₃ groups) .

Q. What are the primary chemical reactivity patterns of this compound?

Answer:

  • Electrophilic Substitution : Methoxy groups activate the quinoline ring at positions 6 and 6. Nitration or halogenation occurs preferentially here .
  • Oxidation : Methyl groups at positions 2 and 8 can be oxidized to carboxylic acids using KMnO₄/H₂SO₄, forming 5-methoxyquinoline-2,8-dicarboxylic acid .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline derivatives, altering fluorescence properties .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved in antimicrobial studies?

Answer: Contradictions often arise from substituent-dependent effects. For example:

  • Case Study : A derivative with a 4-chloro substituent (from ) showed stronger E. coli inhibition than the methoxy analog.
  • Methodology :
    • Dose-Response Assays : Compare IC₅₀ values across derivatives to identify potency trends.
    • Molecular Docking : Model interactions with bacterial targets (e.g., DNA gyrase) to explain substituent effects .
    • Resistance Testing : Use mutant strains to confirm target specificity .

Q. What strategies are effective for improving the solubility of this compound in aqueous systems for biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce sulfonate (–SO₃H) or tertiary amine groups via electrophilic substitution to increase polarity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

Q. How do steric and electronic effects of substituents influence the fluorescence properties of this compound?

Answer:

  • Steric Effects : Methyl groups at positions 2 and 8 restrict rotational freedom, enhancing quantum yield (e.g., Φ = 0.45 vs. Φ = 0.28 for non-methylated analogs) .
  • Electronic Effects : Methoxy groups at position 5 donate electron density, red-shifting emission maxima (λₑₘ = 450 nm vs. λₑₘ = 420 nm for unsubstituted quinoline) .

Q. What analytical techniques are critical for detecting degradation products of this compound under oxidative conditions?

Answer:

  • HPLC-MS : Monitor for oxidation products (e.g., quinoline dicarboxylic acids) using a C18 column and 0.1% formic acid/acetonitrile gradient .
  • TGA/DSC : Assess thermal stability; decomposition onset typically occurs at 220°C .
  • EPR Spectroscopy : Detect radical intermediates during photooxidation .

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